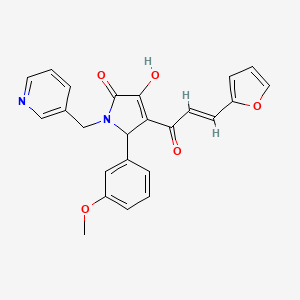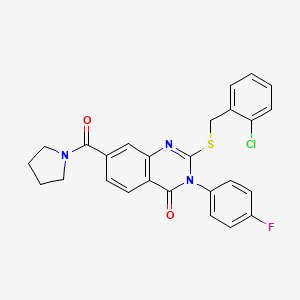![molecular formula C30H41NO B2876757 N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE CAS No. 392248-61-2](/img/structure/B2876757.png)
N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE is a complex organic compound characterized by its unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane core. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . This intermediate can then undergo further reactions, such as hydrobromination and dehydrobromination, to yield the desired adamantane derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, radical functionalization, and selective C-H activation are often employed . These methods allow for efficient production while maintaining the structural integrity of the adamantane core.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the adamantane core or the phenyl group.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as lithium aluminum hydride, and catalysts for radical reactions . Reaction conditions often involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenyl-adamantane compounds.
Applications De Recherche Scientifique
N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane core enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-aminoadamantane: Known for its antiviral activity, particularly against the influenza virus.
4-(1-adamantyl)phenylthiazoles: Investigated for their trypanocidal activity.
Adamantane derivatives with exocyclic double bonds: Used in the synthesis of functional materials and bioactive compounds.
Uniqueness
N-[4-(ADAMANTAN-1-YL)PHENYL]-3,5,7-TRIMETHYLADAMANTANE-1-CARBOXAMIDE stands out due to its unique combination of the adamantane core with a phenyl group, providing a balance of stability and reactivity. This makes it a versatile compound for various applications, from drug design to material science.
Propriétés
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO/c1-26-14-27(2)16-28(3,15-26)19-30(17-26,18-27)25(32)31-24-6-4-23(5-7-24)29-11-20-8-21(12-29)10-22(9-20)13-29/h4-7,20-22H,8-19H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBYNFYSUVGWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2876677.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2876678.png)
![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2876679.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2876683.png)



![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(butan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2876688.png)



![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
